Lipophilicity: Ethyl Ester vs. Free Acid
The ethyl ester derivative (LogP = 3.34) exhibits a 0.75 log unit higher lipophilicity compared to the free carboxylic acid analog 4-chloroquinoline-6-carboxylic acid (LogP = 2.586) [1]. This ΔLogP of +0.75 translates to an approximately 5.6-fold greater partition coefficient into organic phase, directly impacting membrane permeability in cell-based assays. The PSA is concomitantly reduced from 50.19 Ų (free acid) to 39.19 Ų (ethyl ester), a decrease of 11.0 Ų that supports improved passive diffusion across lipid bilayers [1]. For context, the methyl ester analog shows an intermediate LogP of 2.80, making the ethyl ester the most lipophilic of the three direct ester/acid comparators .
ΔPSA −11.0 Ų
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 3.34; PSA = 39.19 Ų |
| Comparator Or Baseline | 4-Chloroquinoline-6-carboxylic acid: LogP = 2.586, PSA = 50.19 Ų; Methyl 4-chloroquinoline-6-carboxylate: LogP = 2.80, PSA = 39.19 Ų |
| Quantified Difference | ΔLogP (vs. free acid) = +0.754; ΔLogP (vs. methyl ester) = +0.54; ΔPSA (vs. free acid) = −11.0 Ų |
| Conditions | Calculated/predicted values from Chemsrc and chemical databases using standardized algorithms (ACD/Labs or equivalent) |
Why This Matters
For procurement in cell-based screening or prodrug programs, the higher LogP of the ethyl ester translates to superior membrane penetration without requiring additional synthetic modification, whereas the free acid would need esterification or salt formation to achieve comparable cellular uptake.
- [1] Chemsrc / yybyy.com. 4-Chloroquinoline-6-carboxylic acid (CAS 386207-77-8). LogP: 2.5864; PSA: 50.19 Ų; Density: 1.469 g/cm³; Boiling Point: 364.2 °C. View Source
